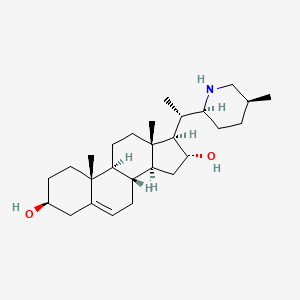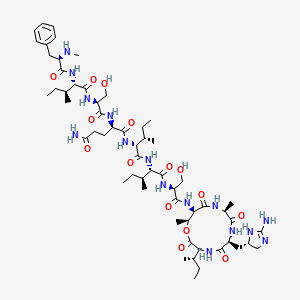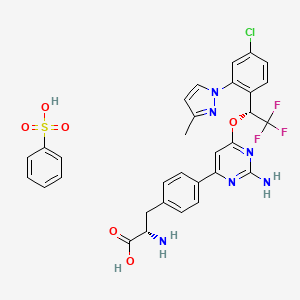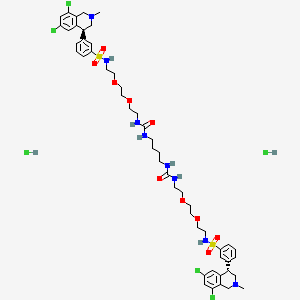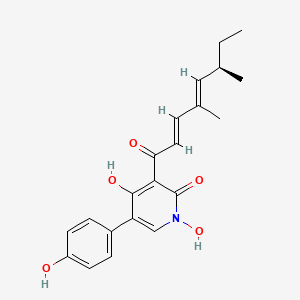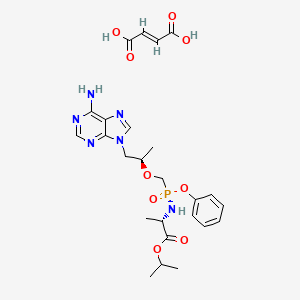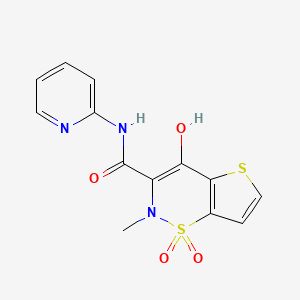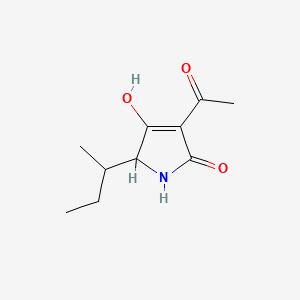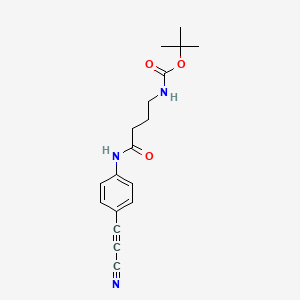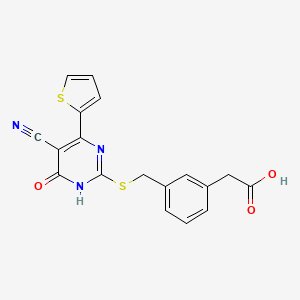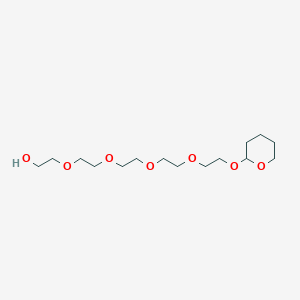
Thp-peg6
Descripción general
Descripción
Tetrahydropyranyl-polyethylene glycol 6: (Thp-peg6) is a polyethylene glycol-based linker that contains a tetrahydropyranyl protecting group and a hydroxyl group. The tetrahydropyranyl group is acid-labile and is commonly used for the protection of alcohol groups. The hydrophilic polyethylene glycol linker increases the water solubility of compounds in aqueous media .
Aplicaciones Científicas De Investigación
Thp-peg6 has a wide range of applications in scientific research, including:
Mecanismo De Acción
Target of Action
THP-PEG6 is a polyethylene glycol (PEG)-based PROTAC linker . It is primarily used in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) . The primary targets of this compound are the proteins that are intended to be degraded by the PROTACs or targeted by the ADCs .
Mode of Action
In the context of PROTACs, this compound serves as a linker connecting two different ligands . One ligand is for an E3 ubiquitin ligase, and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . In the case of ADCs, this compound is used as a linker to attach an ADC cytotoxin to an antibody .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the ubiquitin-proteasome system in the case of PROTACs . The specific pathways and downstream effects would depend on the target protein that the PROTAC is designed to degrade .
Pharmacokinetics
The pharmacokinetics of this compound would largely depend on the specific PROTAC or ADC it is part of. The use of peg linkers can influence the overall pharmacokinetics of the drug, potentially affecting its stability, solubility, and bioavailability .
Result of Action
The result of this compound’s action is the formation of PROTACs or ADCs that can selectively target and degrade specific proteins or deliver cytotoxins to specific cells . The molecular and cellular effects would depend on the specific target protein or cell type .
Action Environment
The action environment can influence the efficacy and stability of the PROTACs or ADCs that this compound is part of. Factors such as pH, temperature, and the presence of other biomolecules can potentially affect the action of these drugs . .
Análisis Bioquímico
Biochemical Properties
Thp-peg6 plays a significant role in biochemical reactions, particularly in the field of proteomics research
Cellular Effects
Peg-based compounds like this compound are known to have various effects on cells, including influencing cell function, cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is also a non-cleavable 3 unit PEG ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . The exact molecular mechanism of this compound, including its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, is not clearly documented in the available literature.
Dosage Effects in Animal Models
Animal models play a critical role in exploring and describing disease pathophysiology, identifying targets, and evaluating new therapeutic agents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Thp-peg6 typically involves the protection of a polyethylene glycol chain with a tetrahydropyranyl group. The reaction conditions often include the use of an acid catalyst to facilitate the formation of the tetrahydropyranyl ether. The terminal hydroxyl group of the polyethylene glycol chain can be further reacted to derivatize the compound .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for high yield and purity, often involving multiple purification steps to ensure the removal of impurities and by-products .
Análisis De Reacciones Químicas
Types of Reactions: Thp-peg6 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The tetrahydropyranyl group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used for substitution reactions.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Ethers or esters.
Comparación Con Compuestos Similares
Tetrahydropyranyl-polyethylene glycol 7 (Thp-peg7): Similar to Thp-peg6 but with a longer polyethylene glycol chain.
Methoxy-polyethylene glycol (Mpeg): Contains a methoxy group instead of a tetrahydropyranyl group, providing different solubility and reactivity properties.
Polyethylene glycol (Peg): A simpler form without any protecting groups, used widely in various applications.
Uniqueness: this compound is unique due to its combination of a tetrahydropyranyl protecting group and a polyethylene glycol chain, which provides both protection and enhanced solubility. This makes it particularly useful in complex synthetic routes and in the development of advanced drug delivery systems .
Propiedades
IUPAC Name |
2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O7/c16-4-6-17-7-8-18-9-10-19-11-12-20-13-14-22-15-3-1-2-5-21-15/h15-16H,1-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGHHDSVKRWOCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


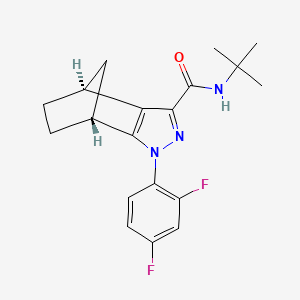
![5-[5-Hydroxy-6-(3-hydroxy-5-methylnon-1-enyl)-1,3a,4,5,6,6a-hexahydropentalen-2-yl]pentanoic acid](/img/structure/B611277.png)
